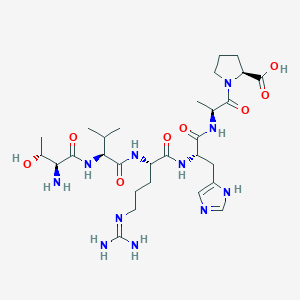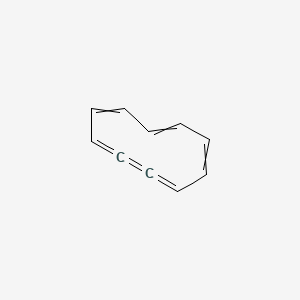![molecular formula C12H17NO B14252538 3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol CAS No. 287195-70-4](/img/structure/B14252538.png)
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a methyl group and an imine linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol typically involves the condensation reaction between 3-methyl-2-aminophenol and 3-methylbutanal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The purification process typically involves recrystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the imine linkage can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cresols: Similar in structure but lack the imine linkage.
Phenol: The simplest phenolic compound, lacking the methyl and imine groups.
Aniline: Contains an amino group attached to the aromatic ring but lacks the hydroxyl group.
Uniqueness
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol is unique due to the presence of both a phenolic hydroxyl group and an imine linkage, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds.
Properties
CAS No. |
287195-70-4 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbutylideneamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-9(2)7-8-13-12-10(3)5-4-6-11(12)14/h4-6,8-9,14H,7H2,1-3H3 |
InChI Key |
HMINVXRWPMQFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N=CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
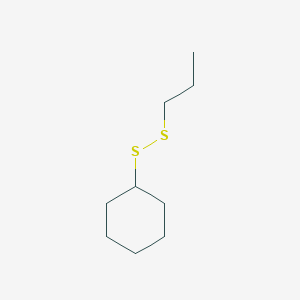
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)


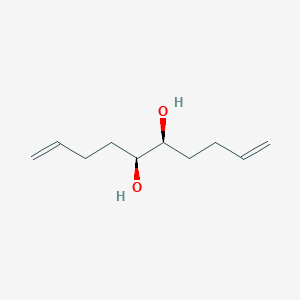
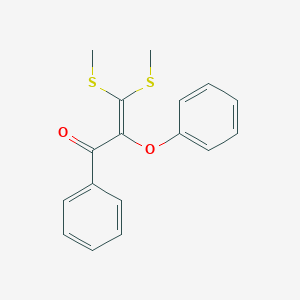
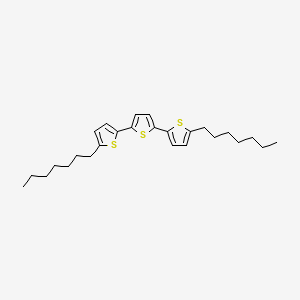
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
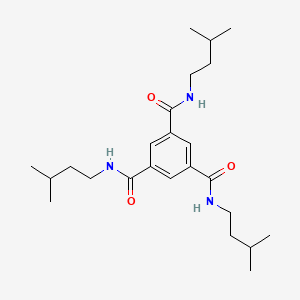
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
